molecular formula C18H18N8 B6443812 2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline CAS No. 2549042-52-4

2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline

Cat. No. B6443812
CAS RN: 2549042-52-4
M. Wt: 346.4 g/mol
InChI Key: JHIJEBNIRVYEHI-UHFFFAOYSA-N
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Description

The compound “2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline” is a complex organic molecule that contains a purine and piperazine moiety . Purines are biologically significant and are part of many bio-molecules such as DNA, RNA, and ATP . Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of the purine and piperazine moieties . Detailed structural analysis would require experimental data such as X-ray crystallography or NMR spectroscopy .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties . As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound would depend on its biological activity and potential applications. If it shows promising biological activity, it could be further studied for potential pharmaceutical applications .

Mechanism of Action

Target of Action

Similar compounds have shown promising anticancer activity against a panel of human cancer cell lines .

Mode of Action

Related compounds have been shown to induce apoptosis in cancer cells . This suggests that 2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline may interact with its targets to trigger programmed cell death.

Result of Action

Related compounds have been shown to induce apoptosis in cancer cells , suggesting that 2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline may have similar effects.

properties

IUPAC Name

2-[4-(9-methylpurin-6-yl)piperazin-1-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N8/c1-24-12-22-16-17(24)20-11-21-18(16)26-8-6-25(7-9-26)15-10-19-13-4-2-3-5-14(13)23-15/h2-5,10-12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHIJEBNIRVYEHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC5=CC=CC=C5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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